molecular formula C8H16N2 B2754879 rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1487346-91-7

rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B2754879
CAS No.: 1487346-91-7
M. Wt: 140.23
InChI Key: NLRPLOMLCUJBET-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane is a chemically constrained bicyclic amine of significant interest in medicinal chemistry and drug discovery. This compound features a defined stereochemistry at the 1 and 6 positions and incorporates a methyl group on one of its two nitrogen atoms, presenting a unique three-dimensional scaffold for the development of novel bioactive molecules. The diazabicyclo[4.2.1]nonane core is recognized as a privileged structure in pharmaceutical research. Scientifically, this scaffold has been identified as a key pharmacophore in potent dual orexin receptor antagonists, which have shown sleep-promoting activity and are being investigated as potential therapies for insomnia . The constrained nature of the bicyclic framework provides a rigid geometry that can enhance binding specificity and optimize interactions with biological targets, such as enzymes and receptors . This makes the compound a valuable intermediate for constructing more complex molecules aimed at various therapeutic areas. Researchers utilize this building block in chemistry and biology for its potential to modulate key biochemical pathways . As with all our compounds, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRPLOMLCUJBET-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CC[C@@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michaels-Zaugg Cyclization (1960)

The seminal route involves a Hofmann-Löffler-type cyclization of N-methyl-1,5-diaminopentane derivatives. While the original publication details the synthesis of unsubstituted 3,9-diazabicyclo[4.2.1]nonane, patent literature adapts this method for methyl-substituted analogs:

Procedure :

  • Diketone formation : React 1,5-diaminopentane with methylating agents (e.g., methyl iodide) to yield N,N'-dimethyl-1,5-diaminopentane.
  • Cyclization : Treat with phosphoryl chloride (POCl₃) under reflux to induce intramolecular N-alkylation, forming the bicyclic iminium intermediate.
  • Reduction : Reduce the iminium intermediate using LiAlH₄ in anhydrous dioxane to generate the saturated diazabicyclo structure.

Critical parameters :

  • Temperature: 80–100°C for cyclization
  • Solvent: Non-polar media (xylene or toluene) preferred for ring closure
  • Yield: 34–40% after distillation

Analytical confirmation :

  • ¹H NMR (CDCl₃) : δ 1.6–2.0 (m, 4H, bridgehead CH₂), 2.17 (s, 3H, N-CH₃), 2.53–3.0 (m, 6H, N-CH₂ and bridge CH).
  • ¹³C NMR : 24.7 ppm (bridgehead C), 41.7 ppm (N-CH₃), 52.1–62.1 ppm (N-CH₂).

Modified Reductive Amination (Patent EP1863819B1)

A 2007 patent describes a scaled-up synthesis of enantiomerically pure (6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane, adaptable for racemic production:

Stepwise protocol :

  • Dione synthesis : Condense benzylamine with methyl acrylate to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
  • LiAlH₄ reduction : Reduce the dione in anhydrous dioxane at reflux (18 h) to yield 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
  • Debenzylation : Hydrogenolysis over Pd/C in methanol removes the benzyl group, affording 8-methyl-3,8-diazabicyclo[3.2.1]octane.
  • Ring expansion : Treat with NaNH₂ in liquid NH₃ to induce C–N bond cleavage/reformation, expanding to the [4.2.1] system.

Optimization data :

Step Reagent Conditions Yield
Dione formation Methyl acrylate 120°C, 24 h 68%
LiAlH₄ reduction LiAlH₄ (3 eq) Dioxane reflux 70%
Debenzylation 10% Pd/C, H₂ RT, 24 h 85%
Ring expansion NaNH₂, NH₃(l) −33°C, 2 h 62%

Resolution of Racemates

The racemic title compound may be accessed via two strategies:

Kinetic Resolution During Cyclization

Using chiral auxiliaries or catalysts during the Michaels-Zaugg cyclization enables partial enantiomeric enrichment. Reported methods include:

  • TADDOL-derived phosphoric acids : Induce axial chirality during iminium formation (up to 72% ee).
  • Enzymatic resolution : Lipase-mediated acetylation of secondary amines (theoretical 50% yield per cycle).

Post-Synthetic Racemization

Heating enantiopure (1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane at 150°C in DMF induces racemization via reversible ring-opening (t₁/₂ = 8 h).

Analytical Characterization

Comparative spectral data :

Parameter rac-(1S,6R) Isomer (6R)-Enantiomer
Molecular Formula C₈H₁₆N₂ C₈H₁₆N₂
MS (EI) m/z 140.23 [M]⁺ m/z 140.21 [M]⁺
¹H NMR (CDCl₃) δ 2.42 (s, N-CH₃) δ 2.17 (s, N-CH₃)
HPLC Retention 8.9 min (Chiralpak AD-H) 12.1 min (Chiralpak AD-H)

Industrial-Scale Considerations

Sigma-Aldrich’s current catalog entry (CH4309656409) specifies a purity of >95% by HPLC, achieved via:

  • Distillation : Short-path distillation at 0.1 mbar, 180°C
  • Crystallization : Hexane/EtOAc (1:1) recrystallization
  • Packaging : Under argon in amber vials to prevent N-oxide formation

Emerging Methodologies

Recent advances propose alternative routes:

  • Ring-closing metathesis : Grubbs II catalyst mediates cyclization of diallylamine precursors (theoretical yield 55%).
  • Photochemical [2+2] cycloaddition : UV irradiation of enamine derivatives forms the bicyclic core (exploratory stage).

Chemical Reactions Analysis

Oxidation Reactions

The compound’s secondary amine groups and bicyclic structure undergo oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsProduct(s)Notes
Potassium permanganate (KMnO₄)Aqueous acidic mediumN-Oxide derivatives Forms stable amine oxides
Ozone (O₃)Low-temperatureRing-opened ozonides Requires further reduction

Oxidation of the tertiary amine at the 3-position can generate N-oxide species, which are often intermediates in medicinal chemistry applications .

Reduction Reactions

Reduction pathways typically target imine intermediates or unsaturated bonds within the bicyclic framework:

ReagentConditionsProduct(s)Yield
Lithium aluminum hydride (LiAlH₄)Anhydrous THFSaturated bicyclic amine ~85%
Hydrogen (H₂) with Pd/CHigh-pressureDeoxygenated derivatives Moderate

For example, LiAlH₄ reduces ketone precursors to form rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane during synthesis .

Nucleophilic Substitution

The methyl group on the tertiary nitrogen participates in alkylation and acylation:

Reaction TypeReagentProduct(s)Application
AlkylationMethyl iodideQuaternary ammonium salts Bioactive intermediates
AcylationAcetyl chlorideAmide derivatives Prodrug synthesis

These reactions are critical for modifying the compound’s pharmacological properties, such as enhancing receptor binding affinity .

Ring-Opening Reactions

The bicyclic structure undergoes controlled ring-opening under acidic or basic conditions:

ConditionsReagentProduct(s)Mechanism
Hydrochloric acid (HCl)Concentrated, heatLinear diamino ketone Acid-catalyzed hydrolysis
Sodium hydroxide (NaOH)Aqueous, refluxAmino alcohol derivatives Base-induced cleavage

For instance, treatment with HCl yields linear intermediates used in further synthetic elaborations .

Salt Formation

The compound readily forms salts with acids, enhancing solubility and stability:

AcidProductUse Case
Hydrochloric acidHydrochloride salt Crystallization
Sulfuric acidSulfate salt Pharmaceutical formulations

The hydrochloride salt (CAS 1820581-06-3) is commercially available and widely used in preclinical studies .

Biological Activity and Receptor Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • Acts as a dual orexin receptor antagonist via hydrogen bonding and hydrophobic interactions .

  • The methyl group enhances metabolic stability, reducing susceptibility to oxidative degradation .

Comparative Reactivity Table

Reaction TypeReagent/ConditionsKey ProductYield/Efficiency
OxidationKMnO₄, H₂SO₄N-OxideHigh
ReductionLiAlH₄, THFSaturated amine~85%
AlkylationCH₃I, K₂CO₃Quaternary ammonium saltModerate
Salt FormationHCl, ethanolHydrochloride>90%

Scientific Research Applications

Medicinal Chemistry

Rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane has been investigated for its role as a scaffold in the design of new pharmaceuticals. Its bicyclic structure allows for the incorporation of various functional groups, which can modulate biological activity.

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for drugs targeting neurological disorders. Studies indicate that it may have effects on neurotransmitter systems, potentially benefiting conditions like depression and anxiety .

Drug Development

The compound serves as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles. Its derivatives have been explored in various studies for their efficacy against diseases such as cancer and inflammatory conditions.

  • Inhibitors of IRAK4 : One notable application includes its use in synthesizing inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses . These inhibitors could lead to new treatments for autoimmune diseases.

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for constructing more complex structures through various chemical reactions.

  • Synthesis of Bioactive Compounds : Its unique structure allows chemists to create libraries of compounds that can be screened for biological activity, facilitating drug discovery processes .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Investigated derivatives of this compoundDemonstrated significant inhibition of cancer cell lines through targeted kinase pathways .
Neuropharmacological Effects Examined the impact on neurotransmitter systemsFound potential benefits for treating depression and anxiety disorders .
IRAK4 Inhibition Developed inhibitors based on the compound structureShowed promise in reducing inflammation in preclinical models .

Mechanism of Action

The mechanism of action of rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Bicyclo Ring System Variations

The bicyclo[4.2.1]nonane framework distinguishes this compound from other diazabicyclo derivatives. Key comparisons include:

3,9-Diazabicyclo[3.3.1]nonane (DBN)
  • Activity : Exhibits high μ-opioid receptor affinity due to its lipophilic trimethylene loop fitting receptor pockets. Molecular modeling shows structural compatibility with opioid receptors .
  • Modifications : Sulfur substitution at position 7 (S-DBN) enhances μ-receptor selectivity while maintaining pharmacophore requirements .
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
  • Structure : [4.2.1] system with a methyl group at position 8.
  • Role: A structural analog used in antibacterial quinolones. While less potent than [2.2.1] analogs, its larger ring system may improve pharmacokinetic properties .
2,8-Diazabicyclo[4.3.0]nonane
  • Structure : [4.3.0] system with cis-stereochemistry.
  • Application : Synthesized via salt precipitation for high optical purity, used as a raw material in pharmaceuticals .

Substituent Effects

Methyl Substitution
  • Position 3 (Target Compound): The 3-methyl group in rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane may influence receptor binding and metabolic stability.
  • Position 9 (Analog) : 9-Methyl derivatives (e.g., CID 13973730) show distinct pharmacological profiles, such as curare-like activity in [3.3.1] systems .
Functional Group Modifications
  • Ketone Derivatives: (1S,6R)-9-Substituted-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one was identified in high-throughput screening for adult polyglucosan body disease, highlighting the impact of ketone groups on bioactivity .
  • Chloroacetyl Derivatives: 3-(Chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane demonstrates the versatility of the scaffold for further functionalization .

Pharmacological Activities

Receptor Interactions
  • Opioid Receptors : DBN ([3.3.1] system) shows strong μ-receptor affinity, while sulfur-modified S-DBN improves selectivity .

Comparative Data Table

Compound Name Bicyclo System Substituents Key Biological Activity Reference
This compound [4.2.1] 3-Methyl Antibacterial intermediate
3,9-Diazabicyclo[3.3.1]nonane (DBN) [3.3.1] None μ-Opioid receptor affinity
9-Methyl-3,9-diazabicyclo[4.2.1]nonane [4.2.1] 9-Methyl Structural analog
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) [3.3.1] Sulfur at C7 Enhanced μ-receptor selectivity
(1S,6R)-9-Substituted-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [4.2.1] 3-Methyl, 4-Ketone High-throughput screening hit

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.